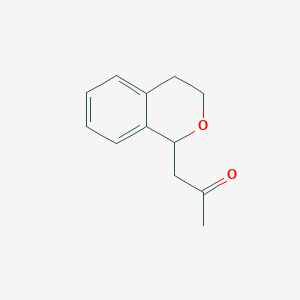

1-(isochroman-1-yl)propan-2-one

Description

Historical Development and Significance of Isochroman (B46142) Scaffolds in Modern Organic Chemistry

The isochroman structural motif is a crucial component in a variety of biologically active natural products and pharmaceutical agents. researchgate.net This has led to considerable research into the synthesis and modification of isochroman analogues to create drug-like candidates with a wide array of medicinal properties. researchgate.netvanderbilt.edu Isochroman derivatives have shown potential as central nervous system agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents. vanderbilt.edunih.gov The development of efficient methods to construct this valuable scaffold, such as oxa-Pictet-Spengler reactions and oxa-Michael additions, has been a significant focus in organic synthesis. researchgate.netresearchgate.net

Overview of Propan-2-one Derivatives in Contemporary Chemical Synthesis

Propan-2-one, commonly known as acetone (B3395972), is a fundamental building block in organic synthesis. Its derivatives are widely used as intermediates in the production of a vast range of compounds. For instance, substituted propan-2-ol derivatives have been investigated for their fungicidal properties. google.com The reactivity of the ketone functional group in propan-2-one derivatives allows for a variety of transformations, making them versatile precursors in the synthesis of more complex molecules. researchgate.netncert.nic.in

Rationale for the Scholarly Investigation of 1-(isochroman-1-yl)propan-2-one and Related Molecular Architectures

The study of this compound and similar molecules is driven by the desire to combine the beneficial properties of the isochroman scaffold with the synthetic versatility of the propan-2-one unit. The unique three-dimensional structure and electronic properties arising from this combination can lead to novel biological activities and applications in materials science. The investigation of such hybrid molecules allows chemists to explore new chemical space and develop innovative synthetic methodologies. organic-chemistry.org

Research Objectives and Scope within Advanced Organic Synthesis and Structural Chemistry

Research in this area focuses on several key objectives. A primary goal is the development of efficient and stereoselective synthetic routes to this compound and its derivatives. su.se This includes exploring novel catalytic systems and reaction conditions to control the formation of specific stereoisomers. nih.gov Another objective is the detailed structural analysis of these molecules using techniques like NMR spectroscopy and X-ray crystallography to understand their conformation and stereochemistry. nih.gov This structural information is crucial for understanding their reactivity and potential biological interactions. The broader scope extends to the application of these compounds as building blocks in the synthesis of more complex and potentially bioactive molecules. mit.edu

Current State of Research on Isochroman-Ketone Systems

Current research on isochroman-ketone systems is active and multifaceted. vanderbilt.edunih.gov Studies have explored the keto-enol tautomerism in systems like isochroman-4-one, revealing the influence of the oxygen atom in the isochroman ring on the equilibrium. nih.govresearchgate.net Synthetic efforts have focused on developing new methods for the coupling of isochromans with ketones, including electrochemical cross-dehydrogenative coupling reactions. organic-chemistry.org These methods aim to provide efficient and atom-economical ways to create C-C bonds between the isochroman core and ketone fragments. The biological relevance of isochroman-containing compounds continues to drive the synthesis of new derivatives, including those with ketone functionalities, for evaluation in various therapeutic areas. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isochromen-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(13)8-12-11-5-3-2-4-10(11)6-7-14-12/h2-5,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHBSYGSBXVCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C2=CC=CC=C2CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509585 | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82584-14-3 | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Isochroman 1 Yl Propan 2 One

Retrosynthetic Analysis and Key Disconnection Strategies for the Isochroman-Ketone Framework

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.comyoutube.com For 1-(isochroman-1-yl)propan-2-one, two primary disconnection strategies emerge, targeting the key bonds that form the isochroman-ketone framework.

The most logical primary disconnection is at the C1-Cα bond of the propan-2-one side chain. This simplifies the target molecule into an isochroman (B46142) synthon with a reactive group at the C1 position and an acetone (B3395972) enolate equivalent. A functional group interconversion (FGI) of the ketone to a secondary alcohol allows for a disconnection to an isochroman-1-carboxaldehyde and a methyl organometallic reagent.

A secondary disconnection strategy involves breaking the bonds of the isochroman ring itself. This can be approached through an oxa-Pictet-Spengler type disconnection, which opens the pyran ring to reveal a phenylethyl alcohol derivative and an electrophilic three-carbon component corresponding to the propan-2-one side chain. rsc.orgnih.govliv.ac.ukresearchgate.netrsc.org

| Disconnection | Synthons | Potential Starting Materials |

| C1-Cα Bond (Ketone) | Isochroman-1-yl cation, Acetone enolate anion | 1-Halo-isochroman, Acetone |

| C1-Cα Bond (via Alcohol) | Isochroman-1-carboxaldehyde, Methyl anion | Isochroman-1-carboxaldehyde, Methyl Grignard reagent |

| Isochroman Ring (Oxa-Pictet-Spengler) | Phenylethyl alcohol derivative, Acetoacetaldehyde equivalent | 2-Phenylethanol (B73330), 1,1-Dimethoxypropan-2-one |

Multi-Step Synthesis Pathways for the Isochroman Moiety Precursors

Cyclization Reactions for Isochroman Ring Formation

Several robust methods exist for the construction of the isochroman ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One of the most common and versatile methods is the Oxa-Pictet-Spengler reaction . rsc.orgnih.govliv.ac.ukresearchgate.netrsc.org This reaction involves the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or ketone. For the synthesis of an unsubstituted isochroman precursor, 2-phenylethanol can be reacted with formaldehyde (B43269). nih.gov The reaction proceeds through the formation of a hemiacetal followed by an intramolecular electrophilic aromatic substitution. Various acid catalysts can be employed, including Brønsted acids and Lewis acids like iron(III) triflate. liv.ac.uk

Intramolecular C-H insertion reactions offer another powerful approach. wikipedia.org For instance, donor/donor carbenes, generated from corresponding diazo compounds in the presence of a rhodium catalyst, can undergo intramolecular C-H insertion to form the isochroman ring with high efficiency.

Palladium-catalyzed allylic C-H oxidation of terminal olefins provides a modern and enantioselective route to isochroman motifs. nih.govnih.gov This method utilizes a chiral ligand to control the stereochemistry of the cyclization.

| Cyclization Method | Reactants | Catalyst/Reagent | Key Features |

| Oxa-Pictet-Spengler | 2-Phenylethanol, Formaldehyde | Acid (e.g., H+, Fe(OTf)3) | Versatile, tolerates various substituents. rsc.orgliv.ac.uk |

| Intramolecular C-H Insertion | Suitably substituted diazo compound | Rhodium catalyst | High efficiency, can be made enantioselective. |

| Pd-catalyzed Allylic C-H Oxidation | Terminal olefin with an alcohol tether | Pd(II) catalyst, Chiral ligand | Enantioselective, proceeds under mild conditions. nih.gov |

Functionalization and Derivatization Strategies for Isochroman Ring Systems

Once the isochroman ring is formed, it may require further functionalization, particularly at the C1 position, to enable the introduction of the propan-2-one side chain.

Direct C-H functionalization at the benzylic C1 position is a highly atom-economical approach. rsc.org For instance, cross-dehydrogenative coupling reactions can be used to introduce various nucleophiles at this position. An electrochemical method allows for the coupling of isochroman with unactivated ketones. organic-chemistry.org

Alternatively, an isochroman can be oxidized to an isochroman-1-one (B1199216), which can then be further manipulated. For example, reduction of the isochroman-1-one to the corresponding lactol, followed by conversion to an acetal, provides a stable precursor that can be activated for nucleophilic substitution. organic-chemistry.org Reaction of such acetals with organoindium reagents in the presence of a Lewis acid can introduce an alkyl or aryl group at the C1 position. organic-chemistry.org

Strategies for Introducing the Propan-2-one Side Chain at the Isochroman C1 Position

The final stage of the synthesis involves the formation of the carbon-carbon bond between the isochroman C1 position and the propan-2-one moiety. This can be achieved through various carbon-carbon bond-forming methodologies, with considerations for stereoselectivity if a chiral center is desired.

Carbon-Carbon Bond Formation Methodologies

A plausible and widely applicable strategy involves a two-step sequence starting from a C1-functionalized isochroman. A key intermediate is isochroman-1-carboxaldehyde . This aldehyde can be synthesized through the oxidation of the corresponding primary alcohol, which in turn can be prepared by hydroformylation of a C1-unsubstituted isochroman or by other functional group manipulations.

The isochroman-1-carboxaldehyde can then be reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the secondary alcohol, 1-(isochroman-1-yl)propan-2-ol. wikipedia.orgyoutube.comleah4sci.com Subsequent oxidation of this secondary alcohol, using reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would yield the target ketone, this compound.

Another approach involves the direct coupling of an activated isochroman derivative with an acetone enolate or its equivalent. For instance, a 1-halo-isochroman could potentially react with a lithium or sodium enolate of acetone in an SN2-type reaction.

| Method | Isochroman Precursor | Reagent for Side Chain | Intermediate/Product |

| Grignard Addition & Oxidation | Isochroman-1-carboxaldehyde | 1. CH3MgBr 2. Oxidizing agent (e.g., PCC) | 1-(Isochroman-1-yl)propan-2-ol, then this compound |

| Enolate Alkylation | 1-Halo-isochroman | Acetone enolate | This compound |

| Cross-Dehydrogenative Coupling | Isochroman | Acetone | This compound organic-chemistry.org |

Stereoselective Ketone Formation and Side Chain Elaboration

If the target molecule requires a specific stereochemistry at the C1 position, the synthetic strategy must incorporate stereocontrol.

One approach to achieve stereoselectivity is through the use of a chiral auxiliary on the isochroman precursor. The cyclization reaction itself can be designed to be enantioselective, as seen in the palladium-catalyzed allylic C-H oxidation. nih.gov

Alternatively, a racemic isochroman-1-carboxaldehyde could be subjected to a stereoselective nucleophilic addition of a methyl group. This can be achieved using a chiral catalyst or a chiral methylating agent. The resulting diastereomeric or enantiomerically enriched secondary alcohol can then be oxidized to the ketone without affecting the C1 stereocenter.

The stereoselective formation of ketones adjacent to a stereocenter can also be approached through methods like the stereoselective alkylation of a chiral enolate derived from an isochroman-1-yl acetic acid derivative, followed by decarboxylation. However, this is a more complex route. The development of catalytic enantioselective methods for the synthesis of α-quaternary ketones is an active area of research and could potentially be applied to this system. unc.edu

Stereoselective Approaches in the Synthesis of this compound

The synthesis of specific stereoisomers of this compound is crucial as different enantiomers and diastereomers often exhibit distinct biological activities. Stereoselective synthesis allows for the targeted production of the desired isomer, which is of paramount importance in fields like pharmaceuticals and agrochemicals. numberanalytics.com This is achieved by controlling the three-dimensional arrangement of atoms during the chemical transformation. numberanalytics.comnumberanalytics.com

Chiral Auxiliaries and Asymmetric Catalysis in Isochroman Synthesis

Chiral Auxiliaries:

A foundational strategy in asymmetric synthesis involves the use of chiral auxiliaries. These are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This method is reliable and versatile, making it a common choice in the early stages of drug development. wikipedia.org

Several classes of chiral auxiliaries have been developed and could be conceptually applied to the synthesis of this compound. These include:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org

Camphorsultam (Oppolzer's sultam): This is another classic chiral auxiliary used to induce asymmetry in various chemical transformations. wikipedia.org

Sulfur-based auxiliaries: Derived from amino acids, these auxiliaries have shown excellent diastereoselectivity in reactions like aldol and Michael additions and are easily prepared and removed. scielo.org.mx

The general principle involves attaching the chiral auxiliary to a precursor of the target molecule, performing the key bond-forming reaction to set the stereocenter at the C1 position of the isochroman ring, and then cleaving the auxiliary. numberanalytics.comsigmaaldrich.com

Asymmetric Catalysis:

Asymmetric catalysis is a powerful alternative where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. wikipedia.org For the synthesis of isochroman derivatives, several catalytic asymmetric methods are relevant.

Transition metal catalysis, particularly with rhodium and copper complexes bearing chiral ligands, has been instrumental. For instance, dirhodium tetracarboxylate complexes with chiral ligands are widely used for asymmetric C-H insertion reactions. rsc.org The enantioselective synthesis of isochromans has been achieved with high yields and excellent stereoselectivity using donor/donor carbenes catalyzed by complexes like Rh₂(R-PTAD)₄. rsc.orgresearchgate.net This method avoids the formation of rearrangement byproducts, which can be a challenge in other C-H insertion reactions. rsc.orgresearchgate.net

Another approach involves the asymmetric hydrogenation of isochromenylium (B1241065) intermediates, which can be generated in situ. A dual catalytic system comprising Cu(OTf)₂ and a chiral cationic ruthenium-diamine complex has been shown to produce chiral 1H-isochromenes with high enantioselectivity. researchgate.net These intermediates can then be readily converted to the corresponding chiral isochromans. researchgate.net

| Catalyst System | Reaction Type | Key Features | Reference |

| Rh₂(R-PTAD)₄ with donor/donor carbenes | C-H Insertion | Excellent diastereo- and enantioselectivity; no Stevens-type rearrangement. | rsc.orgresearchgate.net |

| Cu(OTf)₂ / Chiral Ru-diamine complex | Tandem Catalysis / Asymmetric Hydrogenation | Forms chiral 1H-isochromenes as precursors to isochromans; high yields and enantioselectivity. | researchgate.net |

| Chiral N,N′-dioxide–metal complexes with Rh₂(TFA)₄ | Cascade Reaction | Asymmetric synthesis of isochromanone derivatives via oxonium ylides and aldol cascade. | nih.gov |

Diastereoselective Synthesis and Control of Multiple Stereocenters

When a molecule contains more than one stereocenter, as could be the case for substituted derivatives of this compound, controlling the relative stereochemistry between them becomes critical. This is known as diastereoselective synthesis.

A key strategy for achieving high diastereoselectivity in the synthesis of substituted isochromans is through C-H insertion reactions. By installing a substituent on the benzylic carbon alpha to the oxygen atom in the precursor, it is possible to influence the stereochemical outcome of the cyclization. Research has shown that using donor/donor rhodium carbenes can lead to the formation of a single diastereomer of trisubstituted isochromans in good to excellent yields. rsc.orgresearchgate.net For example, the use of Rh₂(Mes)₄ or Rh₂(R-TCPTTL)₄ as catalysts in the C-H insertion of specific hydrazone precursors resulted in excellent diastereoselectivity. rsc.orgresearchgate.net The configuration of the products can be confirmed by techniques like NOE NMR experiments and X-ray diffraction. rsc.org

Cascade reactions also offer a powerful method for controlling multiple stereocenters. For example, a cascade inter-intramolecular double Michael addition strategy has been used to synthesize highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org A similar cascade logic, such as a Michael-aldol sequence, could be envisioned for constructing the isochroman core of this compound with defined stereochemistry. The initial Michael addition would create one stereocenter, and the subsequent intramolecular aldol cyclization would be influenced by this first center, leading to a diastereoselective formation of the second stereocenter. beilstein-journals.org

The choice of catalyst and reaction conditions plays a crucial role in determining the diastereomeric ratio (dr) of the product. nih.gov For instance, in certain organocatalytic cascade reactions, bifunctional squaramide catalysts have been effective in generating products with good diastereoselectivities (up to 3.3:1 dr) and high enantioselectivities. uva.es

| Method | Key Principle | Stereochemical Control | Reference |

| Catalytic C-H Insertion | Use of a pre-existing stereocenter on the substrate to direct the formation of a new stereocenter during cyclization. | Formation of a single diastereomer. | rsc.orgresearchgate.net |

| Cascade Double Michael Reaction | An initial intermolecular Michael addition sets a stereocenter, which then directs a subsequent intramolecular Michael addition. | Complete diastereoselectivity in many reported cases. | beilstein-journals.org |

| Organocatalytic Cascade Spiroannulation | A bifunctional catalyst activates both the nucleophile and electrophile to control the stereochemical outcome of a cascade reaction. | Generation of two stereocenters with moderate to good diastereoselectivity. | uva.es |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances, reduce environmental impact, and improve efficiency. primescholars.comnih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and economically viable production methods. thepharmajournal.com

Solvent-Free and Catalyst-Free Methodologies

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. researchgate.net

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions can offer significant advantages, including reduced pollution, lower costs, and simplicity in processing. An efficient, one-pot synthesis of various isoquinoline (B145761) derivatives has been described under solvent-free conditions at a mild temperature of 50°C. nih.gov This approach, involving the reaction of isoquinoline, a phenacyl bromide, and an acetylene (B1199291) dicarboxylate, demonstrates the potential for developing similar solvent-free methods for isochroman synthesis. nih.gov The high yields and mild conditions highlight the synthetic utility of this green chemistry approach. nih.gov

Catalyst-Free Synthesis: While many modern synthetic methods rely on catalysts, developing catalyst-free alternatives can further enhance the green profile of a process by avoiding the use of potentially toxic or expensive metals. A transition-metal-free coupling of triorganoindium reagents with isochroman acetals has been reported to produce 1-substituted isochromans. organic-chemistry.org Although this specific example uses a stoichiometric reagent, the development of catalyst-free cycloadditions, potentially under thermal or microwave conditions, represents a desirable goal. For example, some Diels-Alder reactions, which are highly atom-economical, can proceed without any catalyst or solvent. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom Economy: Introduced by Barry Trost, atom economy is a measure of how efficiently all atoms from the reactants are incorporated into the final desired product. wikipedia.orgnumberanalytics.com It is a key metric for evaluating the "greenness" of a synthesis. primescholars.com % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more efficient as they generate minimal waste. nih.gov In contrast, substitution and elimination reactions often have poor atom economy. The Wittig reaction, for instance, is a common method for forming alkenes but produces a stoichiometric amount of triphenylphosphine (B44618) oxide as waste, leading to low atom economy. wikipedia.org

Biocatalytic Approaches (if applicable)

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. rug.nl Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, and they often exhibit extremely high levels of chemo-, regio-, and stereoselectivity. rug.nl

For the synthesis of isochroman derivatives, biocatalysis offers a promising green alternative. A patent describes an enzymatic method for synthesizing isochroman derivatives through an oxidative coupling reaction catalyzed by a copper-rich oxidase. google.com This reaction uses 2,3-dihydroxybenzoic acid and a styrenic compound as substrates in a mixed system of an organic solvent, water, and acid. google.com

Furthermore, specific enzymatic reactions could be applied to key steps in the synthesis of this compound. For example:

Transaminases (ATAs): These enzymes can be used for the asymmetric synthesis of chiral amines from prochiral ketones. rug.nlresearchgate.net A transaminase could potentially be used to resolve a racemic mixture or to asymmetrically synthesize a chiral precursor to the target molecule.

Ketoreductases (KREDs): These enzymes catalyze the stereoselective reduction of ketones to chiral alcohols, which are versatile synthetic intermediates.

Laccases: These oxidoreductases can be used in cascade reactions, for example, to transform ketoximes into optically active alcohols and amines when paired with other enzymes. entrechem.com

A two-step biocatalytic cascade has been successfully designed for the synthesis of nor(pseudo)ephedrine, involving a benzoin-type condensation followed by a transamination step. researchgate.net A similar multi-enzyme, one-pot approach could be envisioned for the synthesis of chiral this compound, offering a highly efficient and sustainable route.

Chemical Reactivity and Transformation Mechanisms of 1 Isochroman 1 Yl Propan 2 One

Reactions at the Ketone Functionality

The ketone group in 1-(isochroman-1-yl)propan-2-one is a focal point for a variety of chemical reactions, primarily centered around the electrophilic carbonyl carbon and the acidic α-protons.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the propan-2-one moiety is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, proceeds via a tetrahedral intermediate and is a cornerstone of carbonyl chemistry. masterorganicchemistry.comkhanacademy.org The reaction can be catalyzed by either acid or base. Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. openochem.org Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. openochem.org

The stereochemical outcome of nucleophilic addition is of significant interest due to the presence of a chiral center at the C1 position of the isochroman (B46142) ring. The approach of the nucleophile to the planar carbonyl group can be influenced by the existing stereocenter, potentially leading to diastereoselective formation of alcohol products. This is a well-established principle in the nucleophilic addition to chiral aldehydes and ketones. openochem.org

Table 1: Representative Nucleophilic Addition Reactions to Ketones

| Nucleophile | Reagent(s) | Product Type | General Observations |

|---|---|---|---|

| Hydride (H⁻) | NaBH₄, LiAlH₄ | Secondary Alcohol | Reduction of the ketone to an alcohol. masterorganicchemistry.com |

| Organometallics (R⁻) | Grignard Reagents (RMgX), Organolithium Reagents (RLi) | Tertiary Alcohol | Formation of a new carbon-carbon bond. masterorganicchemistry.com |

| Cyanide (CN⁻) | HCN, KCN/H⁺ | Cyanohydrin | Reversible addition, often base-catalyzed. |

| Amines (RNH₂) | Primary Amines, Acid Catalyst | Imine | Involves a dehydration step. |

Alpha-Proton Reactivity and Enolate Chemistry

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.comopenstax.org Enolates are potent nucleophiles and can react with a variety of electrophiles at the α-carbon, leading to the formation of new carbon-carbon bonds. masterorganicchemistry.comopenstax.org

The formation of the enolate can be controlled to be either under kinetic or thermodynamic control. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate. youtube.com For this compound, there is only one type of α-proton on the methyl group, simplifying enolate formation.

A key stereochemical consideration is that the formation of the planar enolate from the chiral starting material will lead to a loss of stereochemical information at the α-carbon if it were chiral. masterorganicchemistry.comlibretexts.org In the case of this compound, the chirality resides on the isochroman ring, and thus enolate formation does not affect this stereocenter. However, subsequent reactions of the enolate can lead to the formation of a new stereocenter, and the existing chiral center can influence the stereochemical outcome of this process.

One important reaction involving the α-protons of a methyl ketone is the haloform reaction. In the presence of a base and excess halogen (Cl₂, Br₂, or I₂), the methyl group is triply halogenated, followed by cleavage of the carbon-carbon bond to yield a carboxylate and a haloform (CHCl₃, CHBr₃, or CHI₃). openstax.orglibretexts.org

Table 2: Reactions Involving Enolates

| Reaction | Reagent(s) | Product Type | Key Features |

|---|---|---|---|

| Alkylation | 1. LDA, THF, -78 °C; 2. R-X | α-Alkylated Ketone | Forms a new C-C bond at the α-position. Requires a good primary or secondary alkyl halide. openstax.orglibretexts.org |

| Aldol (B89426) Addition | Aldehyde or Ketone, Base or Acid | β-Hydroxy Ketone | A fundamental C-C bond-forming reaction. |

| Claisen Condensation | Ester, Strong Base | β-Keto Ester | Reaction of an enolate with an ester. |

This table outlines general reactions of ketone enolates. Specific experimental data for this compound is not available in the provided search results.

Reduction and Oxidation Pathways of the Ketone

The ketone functionality can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). msu.edu The reduction of the prochiral ketone in this compound will generate a new stereocenter, leading to a mixture of diastereomeric alcohols. The stereochemical outcome can be influenced by the existing chiral center at C1 of the isochroman ring, a phenomenon known as substrate-controlled diastereoselection. Enantioselective reduction methods, using chiral reducing agents or catalysts, can also be employed to favor the formation of one specific stereoisomer. masterorganicchemistry.comorganic-chemistry.org

Conversely, the oxidation of the ketone in this compound can be achieved through the Baeyer-Villiger oxidation. This reaction utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to insert an oxygen atom between the carbonyl carbon and an adjacent carbon, converting the ketone into an ester. organic-chemistry.orgorganicchemistrytutor.comwikipedia.org The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge will preferentially migrate. The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the migration of the isochroman-1-yl group would compete with the migration of the methyl group.

Table 3: Representative Reduction and Oxidation Reactions of Ketones

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Reduction | NaBH₄, MeOH or EtOH | Secondary Alcohol |

| Reduction | LiAlH₄, Et₂O or THF, then H₃O⁺ | Secondary Alcohol |

This table shows common methods for the reduction and oxidation of ketones. The specific diastereoselectivity of the reduction or regioselectivity of the oxidation for this compound would need to be determined experimentally.

Reactivity of the Isochroman Ring System

The isochroman ring system, a benzo-fused cyclic ether, also possesses distinct reactivity, primarily centered on the aromatic ring and the ether linkage.

Electrophilic Aromatic Substitution on the Benzo-fused Ring

The benzene (B151609) ring of the isochroman moiety can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgorganic-chemistry.org The regiochemical outcome of EAS is governed by the directing effects of the substituents already present on the ring. The isochroman ring has two main directing influences: the ether oxygen and the C1-substituent.

The ether oxygen is an activating group and an ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. masterorganicchemistry.com Conversely, the 1-(propan-2-one) substituent is expected to be a deactivating group due to the electron-withdrawing nature of the carbonyl group, which would direct incoming electrophiles to the meta position relative to its point of attachment. wikipedia.org The interplay of these two opposing effects will determine the position of electrophilic attack. Generally, activating groups have a stronger directing effect than deactivating groups. Therefore, substitution is most likely to occur at the positions ortho and para to the strongly activating ether oxygen.

Table 4: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Electrophile |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) |

This table lists common EAS reactions. The precise regioselectivity for this compound would depend on the specific reaction conditions and would require experimental verification.

Ring-Opening and Ring-Expansion Reactions of the Cyclic Ether

The cyclic ether of the isochroman system can undergo ring-opening reactions, typically under acidic conditions, particularly with the use of Lewis acids. mdpi.comnih.gov The reaction is initiated by the coordination of the Lewis acid to the ether oxygen, making the adjacent benzylic carbon (C1) more electrophilic and susceptible to nucleophilic attack. The presence of the ketone substituent at C1 may influence the stability of potential cationic intermediates and thus affect the ease of ring opening. For instance, treatment of isochroman derivatives with a Lewis acid in the presence of a nucleophile can lead to the cleavage of the C1-O bond. nih.gov

Ring-expansion reactions, while less common for isochromans themselves, have been observed in related cyclic ketone systems. nih.gov Such reactions often proceed through intermediates that can undergo rearrangement to form a larger ring. For this compound, specific conditions that would lead to a ring-expansion of the isochroman moiety are not well-documented and would represent a novel area of investigation.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chloroform |

| Bromoform |

| Iodoform |

| Lithium diisopropylamide |

| meta-chloroperoxybenzoic acid |

| Sodium borohydride |

Reactions Involving the C1 Stereocenter of the Isochroman

The C1 position of the isochroman ring in this compound is a chiral center, and its stereochemistry significantly influences the molecule's reactivity. byjus.comdalalinstitute.com Reactions at this center often involve the cleavage or formation of the C1-O bond, leading to ring-opening or substitution products.

One notable reaction is the bromination of isochroman derivatives. Depending on the reaction conditions and the purity of the isochroman, different brominated products can be obtained. dtic.mil For instance, direct bromination with radiant energy tends to yield 1-bromoisochroman, where the bromine atom substitutes the hydrogen at the C1 position. dtic.mil This highlights the reactivity of the C1 position towards electrophilic substitution.

The stereochemical outcome of reactions at the C1 center is of paramount importance. The spatial arrangement of substituents around this chiral center can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. dalalinstitute.com This diastereoselectivity is a key consideration in the synthesis of complex molecules containing the isochroman moiety.

Pericyclic Reactions and Rearrangements Involving the Compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a simultaneous reorganization of bonding electrons. msu.eduyoutube.com While specific examples involving this compound are not extensively documented, the isochroman framework can participate in such transformations. These reactions are typically unaffected by solvents or catalysts and are known for their high stereospecificity. msu.edu

Rearrangement reactions, which involve the intramolecular migration of an atom or group, are also relevant to the chemistry of isochroman derivatives. wikipedia.org For example, the Meinwald rearrangement can be utilized to transform epoxides into carbonyl compounds, a process that can be part of a sequence to construct the isochroman motif. researchgate.net Another relevant transformation is the oxa-Pictet-Spengler reaction, a key method for synthesizing isochromans. researchgate.net

A notable rearrangement observed in a related isochroman derivative involved a ring-opening reaction followed by an intramolecular Friedel-Crafts reaction, leading to an unexpected primary alcohol. researchgate.net This underscores the potential for complex rearrangements within the isochroman system under specific reaction conditions.

| Reaction Type | Description | Key Features |

| Pericyclic Reactions | Concerted reactions with a cyclic transition state. msu.eduyoutube.com | High stereospecificity, unaffected by solvent or catalysts. msu.edu |

| Rearrangement Reactions | Intramolecular migration of atoms or groups. wikipedia.org | Can lead to significant structural changes. researchgate.net |

Catalytic Transformations of this compound

Catalysis plays a crucial role in expanding the synthetic utility of this compound, enabling a variety of selective transformations.

Transition metals are powerful catalysts for a wide array of organic reactions, including those involving isochroman derivatives. nih.govyoutube.com Palladium and rhodium are particularly notable in this context. For example, rhodium catalysts have been employed in the synthesis of isochromans through C-H insertion reactions of donor/donor carbenes, yielding products with excellent diastereoselectivity and enantioselectivity. rsc.org These reactions proceed without the formation of rearrangement products, which can be a challenge in other methods. rsc.org

Transition metal-catalyzed cross-coupling reactions are also vital for forming carbon-carbon bonds and constructing complex molecular architectures. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal-catalyzed reactions. These methods often provide excellent stereocontrol. In the context of isochroman synthesis, Lewis acids like camphorsulfonic acid have been used to catalyze the rearrangement of dioxolane derivatives to form isochroman structures. murdoch.edu.au The stereochemical outcome of these reactions can be highly dependent on the specific catalyst and reaction conditions. murdoch.edu.au

Photocatalytic and electrochemical methods represent modern and sustainable approaches to organic synthesis. While specific applications to this compound are still emerging, these techniques offer unique reactivity patterns. Pericyclic reactions, for instance, can be initiated by light (photochemically), often with a different stereochemical outcome than the corresponding thermal reaction. msu.edu

Mechanistic Investigations of Key Transformations Utilizing Advanced Methodologies

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and designing new synthetic routes. Advanced methodologies are employed to elucidate these reaction pathways. For example, computational studies can provide insights into the transition state structures and energy barriers of reactions, such as the C-H insertion reactions catalyzed by rhodium. rsc.org

Kinetic studies and spectroscopic techniques like NMR are also invaluable. For instance, NOE (Nuclear Overhauser Effect) NMR experiments can be used to determine the configuration of stereogenic centers formed during a reaction, as demonstrated in the diastereoselective synthesis of isochromans. rsc.org

| Catalyst Type | Examples of Catalysts | Key Transformations |

| Transition Metal | Rh₂(R-PTAD)₄, Rh₂(R-TCPTTL)₄ rsc.org | C-H insertion for isochroman synthesis rsc.org |

| Organocatalyst | Camphorsulfonic acid, Titanium tetrachloride murdoch.edu.au | Rearrangement reactions to form isochromans murdoch.edu.au |

Computational and Theoretical Studies on 1 Isochroman 1 Yl Propan 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) are often employed to provide a detailed description of the electron distribution and orbital energies within a molecule, which are key to understanding its stability and reactivity. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.

For 1-(isochroman-1-yl)propan-2-one, the HOMO is expected to be localized primarily on the electron-rich isochroman (B46142) moiety, specifically involving the π-system of the benzene (B151609) ring and the p-orbitals of the ether oxygen atom. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl group of the propanone side chain, particularly the C=O π* antibonding orbital. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 | The difference in energy between the HOMO and LUMO, which correlates with the chemical reactivity and kinetic stability of the molecule. imperial.ac.uk |

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution can be quantified through methods like Natural Bond Orbital (NBO) analysis and visualized using Molecular Electrostatic Potential (MEP) maps. walisongo.ac.id MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, using a color scale where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). youtube.comlibretexts.orglibretexts.org

In this compound, the MEP map would predictably show a significant negative potential (red or yellow) around the oxygen atoms of the carbonyl and ether functionalities, highlighting them as primary sites for interaction with electrophiles or hydrogen bond donors. youtube.com Regions of positive potential (blue) would be expected around the hydrogen atoms. This charge distribution is crucial for understanding non-covalent interactions, solvation, and the initial stages of chemical reactions.

Table 2: Hypothetical Calculated Partial Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Partial Charge (a.u.) | Significance |

| Carbonyl Oxygen (O) | -0.55 | A significant negative charge indicates a highly electronegative region, making it a likely site for electrophilic attack. |

| Carbonyl Carbon (C) | +0.48 | A significant positive charge makes this atom an electrophilic center, susceptible to nucleophilic attack. |

| Ether Oxygen (O) | -0.45 | The negative charge on the ether oxygen contributes to the molecule's overall polarity and potential for hydrogen bonding. |

| Anomeric Carbon (C1) | +0.25 | The carbon atom attached to both the ether oxygen and the propanone group carries a partial positive charge. |

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org Understanding the relative energies of these conformers and the energy barriers separating them helps to map the molecule's potential energy landscape, which governs its flexibility and the populations of different shapes at equilibrium. nih.gov

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By simulating the molecule in a realistic environment (e.g., in a solvent like water), MD can explore its conformational space and reveal the dynamic behavior and stability of different conformers. mdpi.comethz.ch For this compound, MD simulations could track the rotation around the C1-C(propanone) bond, showing the time-dependent populations of various staggered and eclipsed conformations and their transitions. molsimlab.com

While MD provides a dynamic picture, DFT calculations are used to accurately determine the energies of specific, stable conformations and the transition states that connect them. mit.eduarxiv.org By systematically rotating the bond between the isochroman ring and the propanone group and calculating the energy at each step, a detailed potential energy surface can be constructed. chemistrysteps.commasterorganicchemistry.com This allows for the precise identification of the lowest-energy (most stable) conformers and the quantification of the rotational energy barriers between them.

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (O-C1-C-C=O) | Relative Energy (kcal/mol) | Stability |

| Anti-periplanar | ~180° | 0.00 | Most Stable |

| Gauche 1 | ~60° | 1.5 | Less Stable |

| Gauche 2 | ~-60° | 1.7 | Less Stable |

| Syn-periplanar (Eclipsed) | ~0° | 4.5 | Least Stable (Transition State) |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. mdpi.com This involves locating and characterizing the geometry and energy of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key factor determining the reaction rate.

For this compound, a potential reaction to model would be the base-catalyzed formation of an enolate. Theoretical calculations could be used to model the approach of a base to one of the α-hydrogens, the structure of the resulting transition state, and the formation of the enolate product. Such studies provide a molecular-level understanding of the reaction's feasibility and stereochemical outcome.

Table 4: Hypothetical Calculated Energies for a Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Base | 0.0 |

| Transition State | The highest-energy structure along the reaction path for proton abstraction. | +15.2 |

| Products | Enolate + Conjugate Acid of Base | -5.0 |

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (Excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of a chemical compound with a specific activity or property. While often used in drug discovery to predict biological activity, QSAR frameworks are also highly valuable for predicting non-biological endpoints, such as physicochemical properties.

A QSAR study on this compound would involve the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. The goal is to build a mathematical model that can predict a property of interest based on these descriptors. For non-biological applications, this could include properties like solubility, melting point, boiling point, or partitioning behavior. researchgate.net The development of such models is a crucial step in understanding and predicting the chemical behavior of novel compounds. mdpi.com

The process involves several key steps:

Data Set Collection: A set of compounds structurally related to this compound with known experimental values for a specific physicochemical property would be compiled.

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors would be calculated using specialized software. These descriptors fall into several categories.

Model Development and Validation: Statistical methods are used to create a correlation between the calculated descriptors and the experimental property. The resulting model's predictive power is then rigorously tested. nih.gov

Below is an illustrative table of the types of molecular descriptors that would be calculated in a QSAR study of this compound to predict its physicochemical properties.

| Descriptor Category | Example Descriptors for QSAR Analysis | Potential Predicted Property |

| Topological Descriptors | Molecular Weight, Wiener Index, Balaban Index | Boiling Point, Molar Refractivity |

| Electronic Descriptors | Dipole Moment, Mulliken Charges, HOMO/LUMO Energies | Reactivity, Solubility |

| Geometrical Descriptors | Molecular Surface Area, Molecular Volume, Ovality | Partition Coefficient (LogP) |

| Physicochemical Descriptors | LogP (octanol-water partition coefficient), Molar Refractivity | Aqueous Solubility, Permeability |

This table is illustrative and shows the types of descriptors that would be used in a QSAR study. Actual values would require specific computational analysis.

In Silico Prediction of Spectroscopic Parameters

In silico methods, particularly those based on quantum mechanics, are powerful tools for predicting the spectroscopic features of molecules, providing valuable information for structural elucidation and characterization. ekb.eg Density Functional Theory (DFT) is a widely used computational method for this purpose, offering a good balance between accuracy and computational cost for organic molecules. mdpi.comnih.gov

For this compound, DFT calculations could be employed to predict its key spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These predictions are achieved by first optimizing the molecule's three-dimensional geometry to find its most stable conformation. Following optimization, specific calculations are performed to simulate the spectroscopic data. mdpi.com

Predicted spectra are invaluable for several reasons: they can aid in the interpretation of experimentally obtained spectra, help to assign specific signals to corresponding atoms or functional groups, and confirm the structure of a newly synthesized compound. nih.gov The accuracy of these predictions has been shown to be high, often closely matching experimental results. mdpi.com

The following data table outlines the types of spectroscopic parameters that can be predicted for this compound using computational methods and the typical level of theory employed.

| Spectroscopic Technique | Predicted Parameters | Computational Method Example |

| ¹H-NMR Spectroscopy | Chemical Shifts (δ, ppm) | DFT (e.g., B3LYP/6-311G(d,p)) |

| ¹³C-NMR Spectroscopy | Chemical Shifts (δ, ppm) | DFT (e.g., B3LYP/6-311G(d,p)) |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311G(d,p)) |

| UV-Visible Spectroscopy | Maximum Absorption Wavelength (λmax, nm) | Time-Dependent DFT (TD-DFT) |

This table is illustrative. The specific values for this compound would need to be generated through dedicated computational studies.

Derivatization and Analog Development Based on 1 Isochroman 1 Yl Propan 2 One

Modification of the Ketone Moiety

The ketone group in 1-(isochroman-1-yl)propan-2-one is a versatile handle for a wide array of chemical transformations. Its reactivity allows for the introduction of various functionalities, significantly altering the molecule's properties.

Formation of Imines, Oximes, and Hydrazones

The carbonyl carbon of the ketone is electrophilic and readily undergoes condensation reactions with nitrogen-based nucleophiles. This class of reactions involves the addition of the nucleophile to the carbonyl, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org

Imines (Schiff Bases): The reaction of this compound with a primary amine (R-NH₂) under mildly acidic conditions yields an imine. libretexts.org The reaction is reversible, and the pH must be carefully controlled to facilitate both the initial nucleophilic addition and the final dehydration step. libretexts.orglibretexts.org Pyrrolidine can serve as an effective organocatalyst for such transformations. organic-chemistry.org

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) converts the ketone into an oxime. arpgweb.com This reaction is a common method for the derivatization of carbonyl compounds and typically proceeds by refluxing an alcoholic solution of the ketone and hydroxylamine hydrochloride, often in the presence of a base. arpgweb.comnih.gov Oximes are stable, crystalline compounds that can exist as (E) and (Z) stereoisomers. thieme-connect.de They are also valuable synthetic intermediates, for instance, in the Beckmann rearrangement to form amides. masterorganicchemistry.com

Hydrazones: Reaction with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. researchgate.netnih.gov These derivatives are formed by replacing the carbonyl oxygen with a =NNH₂ or =NNHR group. researchgate.net Hydrazones are a well-studied class of compounds with diverse biological activities and are often used as intermediates in further synthetic transformations like the Wolff-Kishner reduction. libretexts.orgnih.gov

The table below summarizes these condensation reactions.

| Reagent Type | General Structure | Reactant Example | Product Class | Product Structure |

| Primary Amine | R-NH₂ | Methylamine | Imine | N-methyl-1-(isochroman-1-yl)propan-2-imine |

| Hydroxylamine | NH₂OH | Hydroxylamine | Oxime | This compound oxime |

| Hydrazine | R-NHNH₂ | Hydrazine | Hydrazone | This compound hydrazone |

Olefination Reactions (Wittig, Horner-Wadsworth-Emmons, etc.)

Olefination reactions transform the carbonyl group into a carbon-carbon double bond, providing a powerful method for carbon chain extension and the synthesis of alkenes.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CHR) to convert aldehydes or ketones into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com A key advantage is that the double bond's position is fixed, avoiding the isomeric mixtures that can result from other elimination reactions. libretexts.org The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com These carbanions are generated by treating a phosphonate ester with a base and are generally more nucleophilic than the corresponding Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene. nrochemistry.comorganic-chemistry.org Furthermore, the water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying purification. wikipedia.orgorganic-chemistry.org The Still-Gennari modification allows for the selective synthesis of (Z)-alkenes. youtube.comnrochemistry.com

The table below illustrates potential olefination products from this compound.

| Reaction | Reagent | Expected Major Product |

| Wittig (non-stabilized) | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(Isochroman-1-yl)-2-methylprop-2-ene |

| Wittig (stabilized) | (Carbethoxymethylidene)triphenylphosphorane (Ph₃P=CHCO₂Et) | (E)-Ethyl 4-(isochroman-1-yl)-3-methylbut-2-enoate |

| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate + Base | (E)-3-(Isochroman-1-ylmethyl)-2-methylacrylonitrile |

Alpha-Functionalization and Substitution Reactions

The carbon atom adjacent to the ketone (the α-carbon) can be functionalized by first converting the ketone into its enol or enolate form. The resulting nucleophilic species can then react with various electrophiles. For this compound, the methyl group protons are more acidic and accessible for deprotonation to form the enolate.

This enolate can participate in reactions such as:

Alkylation: Reaction with an alkyl halide to introduce a new alkyl group at the α-position.

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or molecular halogens under acidic or basic conditions to yield an α-halo ketone, which is a versatile intermediate for subsequent nucleophilic substitution reactions.

Aldol (B89426) Addition: Reaction with another carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ketone.

While specific examples for this compound are not detailed in the surveyed literature, these are fundamental and predictable transformations for ketones of this type. The use of a ketal to protect the ketone functionality allows for other transformations, with the ketone being revealed later in the synthetic sequence. nih.gov

Functionalization of the Isochroman (B46142) Core

The isochroman ring system offers additional sites for modification, namely the aromatic ring and the cyclic ether portion.

Introduction of Substituents on the Aromatic Ring

The benzene (B151609) ring of the isochroman core is amenable to electrophilic aromatic substitution (SEAr). wikipedia.org The outcome of these reactions is directed by the existing substituents: the alkyl group at position 1 and the ether oxygen. Both are activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.org The positions ortho and para to the ether oxygen (C6 and C8) and ortho to the C1-alkyl substituent (C8) are electronically activated. The C6 and C8 positions are therefore the most likely sites for substitution. Steric hindrance from the fused heterocyclic ring might influence the regioselectivity, potentially favoring substitution at the less hindered C6 position.

Common SEAr reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid (e.g., AlCl₃) to introduce an alkyl or acyl group.

The table below outlines potential products from the electrophilic aromatic substitution of this compound.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(6-Nitroisochroman-1-yl)propan-2-one and/or 1-(8-Nitroisochroman-1-yl)propan-2-one |

| Bromination | Br₂, FeBr₃ | 1-(6-Bromoisochroman-1-yl)propan-2-one and/or 1-(8-Bromoisochroman-1-yl)propan-2-one |

| Acylation | CH₃COCl, AlCl₃ | 1-(6-Acetylisochroman-1-yl)propan-2-one and/or 1-(8-Acetylisochroman-1-yl)propan-2-one |

Modifications to the Cyclic Ether System

The cyclic ether portion of the isochroman core can also be targeted for modification, although this can be more challenging than functionalizing the other parts of the molecule.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation adjacent to the ether oxygen has been used in the synthesis of related chroman and isochroman structures. nih.govorganic-chemistry.org An oxidative cross-dehydrogenative coupling (CDC) reaction between isochroman and nucleophiles like anisole (B1667542) has been reported, demonstrating a method to form a new carbon-carbon bond at the C1 position. nih.gov An electrochemical coupling between isochroman and unactivated ketones to form α-substituted isochromans has also been developed. organic-chemistry.org These methods suggest that the C1 position is a reactive site for radical or organometallic-mediated functionalization.

Ring Opening: Under strong acidic conditions, the ether linkage could potentially be cleaved. While this would destroy the isochroman core, it could be a step in a more complex transformation to generate a different class of compounds.

The development of synthetic routes to various cyclic ethers is an active area of research, and many of these methods could be adapted for the modification of the isochroman system. organic-chemistry.orgnih.gov

Synthesis of Spirocyclic and Fused-Ring Systems Incorporating the Isochroman Skeleton

The construction of spirocyclic and fused-ring systems from isochroman precursors represents an advanced strategy for creating structurally novel and three-dimensionally complex molecules. These rigid molecular frameworks are of particular interest in drug design as they can precisely position functional groups for interaction with biological targets. mdpi.com

Methodologies for synthesizing such systems often involve intramolecular reactions that form new rings attached to the isochroman core. For instance, intramolecular Michael-type reactions have been successfully employed to create a variety of bridged and fused ring systems. nih.govnih.gov Although not specifically starting from this compound, the principles can be applied. A general approach would involve functionalizing the propanone side chain to introduce a nucleophilic center, which can then attack an electrophilic site on a modified isochroman ring, or vice versa.

Another powerful technique is the use of cascade reactions. For example, an iodine-promoted cascade cyclization of 2-(3-hydroxy-3,3-diarylprop-1-yn-1-yl)benzoates has been developed to produce substituted 2-iodo-spiro[indene-1,1′-isobenzofuran]-3′-ones. rsc.org This highlights the potential for using halo-cyclization strategies to build spirocyclic systems fused to an isobenzofuranone core, which is structurally related to the isochroman skeleton.

The synthesis of spirocyclic hybrids of nortropane and 1,3-oxazinan-2-one (B31196) fragments further illustrates the modular approach to creating complex spiro-compounds with potential biological activity. lifechemicals.com These strategies underscore the versatility of modern synthetic methods in generating diverse and complex molecular architectures from simpler building blocks. nih.gov

Table 1: Examples of Synthetic Strategies for Spirocyclic and Fused-Ring Systems

| Strategy | Description | Potential Application to Isochroman Systems |

| Intramolecular Michael Addition | A nucleophile attacks an α,β-unsaturated carbonyl or similar system within the same molecule to form a new ring. nih.gov | Functionalization of the isochroman ring or the propanone side chain to create the necessary Michael donor and acceptor for cyclization. |

| Cascade Cyclization | A series of intramolecular reactions that occur in a single pot to rapidly build molecular complexity. rsc.org | Design of a precursor derived from this compound that can undergo a cascade of ring-forming reactions. |

| Polyene Cyclization | An acid-catalyzed cyclization of a polyene chain to form multiple rings in a single step. core.ac.ukcore.ac.uk | Attachment of a polyene side chain to the isochroman scaffold, followed by acid-mediated cyclization to form fused rings. |

| C-H Insertion | A transition metal-catalyzed reaction where a carbene inserts into a C-H bond to form a new C-C bond and a ring. rsc.org | Generation of a carbene from the propanone side chain to facilitate insertion into a C-H bond on the aromatic portion of the isochroman. |

Development of Chiral Analogs and Enantiomeric Purity Assessment

The development of chiral analogs of this compound is crucial, as the biological activity of stereoisomers can differ significantly. nih.gov The carbon atom at the 1-position of the isochroman ring, where the propanone group is attached, is a stereocenter. Therefore, this compound exists as a pair of enantiomers.

Asymmetric synthesis is the most direct approach to obtaining enantiomerically pure or enriched chiral analogs. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from chiral precursors. For instance, enantioselective C–H insertion reactions catalyzed by rhodium complexes have been used to synthesize a variety of isochroman derivatives with excellent diastereo- and enantioselectivity. rsc.org Similarly, asymmetric cascade reactions involving the trapping of carboxylic oxonium ylides have been employed to produce chiral isochromanones. rsc.org

Once chiral analogs are synthesized, the assessment of their enantiomeric purity is a critical step. Enantiomeric excess (ee) is a measure of the purity of a chiral substance. A variety of analytical techniques can be employed for this purpose. google.com

Table 2: Methods for Enantiomeric Purity Assessment

| Method | Principle | Application |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | A common and reliable method for determining the enantiomeric ratio of a mixture. |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | Suitable for volatile derivatives of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers. | Provides information on the enantiomeric ratio in solution. |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. | A classical method, though less accurate for determining high enantiomeric purities compared to chromatographic methods. google.com |

The choice of method depends on the specific properties of the chiral analog being analyzed. For example, a compound with a chromophore is well-suited for analysis by chiral HPLC with UV detection.

Solid-Phase Synthesis Strategies for Derivatives

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of derivatives from a common scaffold, which is highly valuable in drug discovery. mdpi.com This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions. The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away. d-nb.info

While specific examples of the solid-phase synthesis of this compound derivatives are not extensively reported, the general principles of solid-phase organic synthesis (SPOS) can be readily applied. The isochroman core or a precursor can be attached to a suitable resin via a linker. A variety of linkers are available, allowing for cleavage under different conditions to release the final product. d-nb.info

A potential solid-phase strategy for generating derivatives of this compound could involve the following steps:

Attachment to Resin: An isochroman precursor with a suitable functional group (e.g., a carboxylic acid or a hydroxyl group) is attached to a resin.

Modification of the Scaffold: The immobilized isochroman can then be subjected to various reactions to introduce diversity. For example, the aromatic ring could be functionalized through electrophilic aromatic substitution, or the propanone side chain could be modified.

Cleavage from Resin: Once the desired modifications are complete, the final product is cleaved from the resin. A "traceless" linker can be used, which leaves no residual functionality on the product molecule.

This approach allows for the parallel synthesis of a large number of analogs, facilitating the exploration of the structure-activity relationship (SAR) of this class of compounds. The transfer of solution-phase reaction conditions to the solid phase is a common practice, often with minor modifications to accommodate the solid support. d-nb.info

Advanced Spectroscopic and Crystallographic Characterization of 1 Isochroman 1 Yl Propan 2 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a molecule like 1-(isochroman-1-yl)propan-2-one, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques would be crucial for unambiguous assignment of all proton and carbon signals. uobasrah.edu.iqorganicchemistrydata.org

2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are fundamental for establishing the connectivity and spatial relationships of atoms within a molecule. libretexts.orguvic.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would reveal correlations between the proton at C1 and the adjacent methylene (B1212753) protons at C1', and between the protons of the ethyl group within the isochroman (B46142) moiety (H3 with H4).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. libretexts.org It would be used to definitively assign each carbon atom to its attached proton(s). For example, the signal for the C1 proton would show a cross-peak to the C1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is critical for piecing together the molecular skeleton. researchgate.netnih.gov Key correlations would be expected from the methyl protons (H2') to the carbonyl carbon (C1') and the methine carbon (C1), and from the benzylic protons (H1) to carbons within the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For a specific stereoisomer of this compound, NOESY could reveal through-space interactions between the proton at C1 and specific protons on the propan-2-one side chain, helping to define the preferred conformation around the C1-C1' bond.

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (from H at position) | Key COSY Correlations (with H at position) |

| 1 | 75.8 | 5.10 (t, J=7.5) | C3, C8a, C1', C2' | H1' |

| 3 | 65.2 | 3.95 (m) | C1, C4, C4a | H4 |

| 4 | 28.5 | 2.80 (m) | C3, C5, C4a, C8a | H3 |

| 5 | 128.9 | 7.15 (d, J=7.5) | C4, C7, C8a | H6 |

| 6 | 126.5 | 7.05 (t, J=7.5) | C8 | H5, H7 |

| 7 | 125.8 | 7.10 (t, J=7.5) | C5, C8a | H6, H8 |

| 8 | 129.5 | 7.20 (d, J=7.5) | C6, C4a | H7 |

| 4a | 134.1 | - | - | - |

| 8a | 132.5 | - | - | - |

| 1' | 208.0 | - | - | - |

| 2' | 49.5 | 2.75 (d, J=7.5) | C1, C1', C3' | H1 |

| 3' | 31.0 | 2.15 (s) | C1', C2' | - |

Solid-State NMR Studies

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insight into the structure and dynamics of molecules in the crystalline or amorphous solid phase. For this compound, ssNMR could be used to:

Identify the presence of different polymorphs (different crystal packing arrangements).

Determine the conformation of the molecule in the solid state, which may differ from the solution-state conformation.

Analyze intermolecular interactions and packing, providing information that is complementary to X-ray crystallography.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the calculation of its elemental formula. For this compound (C₁₂H₁₄O₂), HRMS would confirm the molecular weight with high accuracy (e.g., within 5 ppm).

Beyond exact mass, the fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule's structure. chemguide.co.uklibretexts.orglibretexts.org Under techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecular ion would break apart in predictable ways. wikipedia.org

Key Expected Fragmentation Pathways:

Alpha-cleavage: Cleavage of the bond between C1 and the propanone substituent would be a major pathway, leading to a stable isochromanyl cation (m/z 133) or an acylium ion (m/z 57).

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the isochroman ring could be transferred to the carbonyl oxygen, followed by cleavage to produce a neutral enol and a charged alkene fragment.

Retro-Diels-Alder (RDA): Cleavage of the dihydropyran ring could occur, leading to characteristic fragments. For isochroman derivatives, this can result in the loss of formaldehyde (B43269) (CH₂O). nih.gov

Table 2: Hypothetical HRMS Fragmentation Data for this compound

| m/z (Hypothetical) | Possible Fragment Structure | Fragmentation Pathway |

| 190.0994 | [C₁₂H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 133.0653 | [C₉H₉O]⁺ | α-cleavage, loss of •CH₂COCH₃ |

| 115.0548 | [C₉H₇]⁺ | Loss of H₂O from m/z 133 |

| 105.0334 | [C₇H₅O]⁺ | Benzoyl cation from rearrangement |

| 57.0340 | [CH₃CO]⁺ | α-cleavage, formation of acylium ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. libretexts.orgresearchgate.net These two techniques are often complementary. spectroscopyonline.commt.comphotothermal.com

For this compound, the most prominent features would be:

C=O Stretch (IR): A strong, sharp absorption band is expected for the ketone carbonyl group, typically appearing around 1715 cm⁻¹. orgchemboulder.comspectroscopyonline.com This is one of the most characteristic peaks in an IR spectrum. libretexts.org

C-O-C Stretch (IR): The ether linkage in the isochroman ring will produce characteristic stretching vibrations in the fingerprint region, typically around 1250-1050 cm⁻¹.

Aromatic C=C Stretches (IR and Raman): The benzene (B151609) ring will show several bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches (IR and Raman): Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methylene and methyl groups.

Aromatic C-H Stretches (IR and Raman): Absorptions just above 3000 cm⁻¹ corresponding to the sp² C-H bonds of the benzene ring.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which are often weak in the IR spectrum.

Table 3: Hypothetical Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |

| ~3050 | Medium | Aromatic C-H Stretch | IR, Raman |

| ~2950 | Medium-Strong | Aliphatic C-H Stretch | IR, Raman |

| ~1715 | Strong | C=O Stretch (Ketone) | IR |